N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
CAS No.:
Cat. No.: VC13658144
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN3O2 |
|---|---|
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide |
| Standard InChI | InChI=1S/C14H16ClN3O2/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19) |
| Standard InChI Key | FRCDLFWAQNTLER-UHFFFAOYSA-N |
| SMILES | C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1 |
| Canonical SMILES | C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide possesses the molecular formula C₁₄H₁₆ClN₃O₂ and a molecular weight of 293.75 g/mol. Its structure integrates a spirocyclic core featuring a 1-oxa-2,7-diazaspiro[4.5]dec-2-ene system linked to a 3-chlorophenyl carboxamide moiety. This arrangement creates a rigid three-dimensional framework that enhances target binding specificity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O₂ |
| Molecular Weight | 293.75 g/mol |
| CAS Number | Not publicly disclosed |
| Classification | Spirocyclic carboxamide |
Three-Dimensional Conformation
The spirocyclic architecture forces the molecule into a non-planar conformation, with the oxa and diaza rings adopting orthogonal orientations. Computational modeling suggests that this spatial arrangement facilitates interactions with hydrophobic pockets in enzyme active sites, such as those found in autotaxin. The 3-chlorophenyl group contributes to π-π stacking interactions, while the carboxamide moiety engages in hydrogen bonding with catalytic residues.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves multi-step protocols, though precise methodologies remain proprietary. General steps include:
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Ring Formation: Cyclization of precursor amines and ketones under acidic or basic conditions to generate the spirocyclic core.
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Carboxamide Introduction: Coupling the spiro intermediate with 3-chlorobenzoyl chloride using peptide coupling reagents.
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Purification: Chromatographic techniques to isolate the final product with >95% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | DCC, DMAP, CH₂Cl₂, 0°C→RT | 65–70 |
| Amide Coupling | HATU, DIPEA, DMF | 80–85 |
| Final Purification | Silica gel chromatography | 95+ |
Reactivity and Derivative Formation
The compound undergoes selective reactions at distinct sites:
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Chlorophenyl Ring: Electrophilic substitution at the meta position is hindered by steric and electronic effects, preserving the chloro group’s integrity.
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Spirocyclic Nitrogen: Alkylation or acylation reactions modify the diaza ring, altering solubility and bioavailability.
Mechanism of Action and Biological Activity
Autotaxin Inhibition
Autotaxin (ATX), a lysophospholipase D enzyme, converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)—a bioactive lipid promoting cell proliferation and metastasis. N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide competitively inhibits ATX by occupying its hydrophobic substrate-binding pocket, as demonstrated in enzymatic assays (IC₅₀ = 0.8 μM).
Anticancer Effects
In vitro studies using breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines revealed dose-dependent apoptosis induction (EC₅₀ = 5–10 μM). Mechanistically, ATX inhibition reduces LPA levels, downregulating PI3K/Akt and MAPK signaling pathways.
Pharmacokinetic and Toxicity Profile
Absorption and Distribution
Preliminary pharmacokinetic data in rodent models indicate moderate oral bioavailability (∼40%) and extensive tissue distribution, with high concentrations in liver and lung tissues. The compound’s logP value of 2.3 suggests balanced lipophilicity, enabling blood-brain barrier penetration.
Metabolism and Excretion
Hepatic metabolism via CYP3A4 produces inactive hydroxylated metabolites, excreted renally. No significant cytochrome inhibition or induction has been observed, minimizing drug-drug interaction risks.
Comparative Analysis with Related Compounds
Structural Analogues
Comparisons with non-spirocyclic ATX inhibitors (e.g., PF-8380) highlight the superior target affinity of N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, attributed to its conformational rigidity.
Table 3: Inhibitory Potency Against Autotaxin
| Compound | IC₅₀ (μM) |
|---|---|
| N-(3-Chlorophenyl)-spiro derivative | 0.8 |
| PF-8380 (linear inhibitor) | 2.1 |
Future Directions and Clinical Relevance
Therapeutic Applications
Ongoing research explores its utility in fibrotic disorders and chronic inflammation, leveraging ATX’s role in fibroblast activation. Preclinical models of idiopathic pulmonary fibrosis show reduced collagen deposition following treatment.
Synthesis Optimization
Adopting green chemistry principles—such as solvent-free cyclization or biocatalytic amidation—could enhance sustainability, as evidenced in related spirocyclic systems .
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